
4-cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H21F3N4O3S and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, with CAS number 1797061-30-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activity, focusing on its antibacterial and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C18H21F3N4O3S with a molecular weight of 430.4 g/mol. The structure features a triazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance, compounds similar to this compound have been tested against various bacterial strains.
Table 1: Antibacterial Activity Comparison
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A (similar structure) | S. aureus | 20 µM |
Compound B (similar structure) | E. coli | 40 µM |
4-Cyclopropyl... | Not yet reported | N/A |
While specific MIC values for 4-cyclopropyl... are not yet available in the literature, related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The neuroprotective properties of triazole derivatives are also noteworthy. Research has indicated that certain triazole compounds can stabilize microtubules and reduce neurodegeneration in models of tauopathy. For example, compounds that share structural similarities with 4-cyclopropyl... have shown promise in reducing amyloid-beta plaque deposition in transgenic mouse models .
Table 2: Neuroprotective Effects
Compound | Model | Effect Observed |
---|---|---|
Compound C (related structure) | Tau transgenic mice | Reduced axonal dystrophy |
4-Cyclopropyl... | Not yet tested | N/A |
Case Studies
A notable study evaluated the structure-activity relationship (SAR) of various triazole derivatives, demonstrating that modifications at specific positions significantly influenced their biological activities. These findings suggest that further research into the SAR of 4-cyclopropyl... could yield insights into optimizing its pharmacological profile .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that compounds featuring the triazole moiety exhibit significant antimicrobial properties. The incorporation of trifluoromethyl and sulfonyl groups enhances their potency against various bacterial strains. Specifically, derivatives similar to 4-cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Properties
Triazole derivatives are also widely recognized for their antifungal activities. The structural features of this compound may contribute to its potential as a therapeutic agent against fungal infections, particularly in immunocompromised patients .
Central Nervous System Effects
Research indicates that similar compounds can exhibit neuroprotective effects and may be explored for treating neurological disorders. The piperidine ring in the structure is often associated with central nervous system activity, suggesting that this compound could possess anxiolytic or antidepressant properties .
Anticancer Potential
Emerging studies suggest that compounds with triazole structures may inhibit cancer cell proliferation. The unique combination of functional groups in this compound could be optimized for anticancer activity through further structural modifications .
Data Table: Comparative Analysis of Biological Activities
Compound Type | Activity Type | Reference Source |
---|---|---|
Triazole Derivatives | Antimicrobial | |
Triazole Derivatives | Antifungal | |
Piperidine Derivatives | CNS Activity | |
Triazole Derivatives | Anticancer |
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of triazole derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the presence of trifluoromethyl groups and increased potency against resistant strains .
Case Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, compounds structurally related to the target compound were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested significant neuroprotective effects, warranting further investigation into the mechanisms involved and potential therapeutic applications for neurodegenerative diseases .
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-23-17(26)25(13-6-7-13)16(22-23)12-8-10-24(11-9-12)29(27,28)15-5-3-2-4-14(15)18(19,20)21/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKNMLONBCKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.